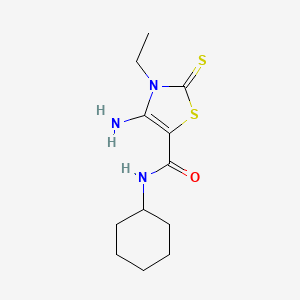![molecular formula C29H23N3O5S B11587921 1-[4-(Benzyloxy)-3-ethoxyphenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11587921.png)
1-[4-(Benzyloxy)-3-ethoxyphenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique combination of benzyl, ethoxy, and thiadiazole groups attached to a chromeno-pyrrole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the benzyl, ethoxy, and thiadiazole groups through various substitution and coupling reactions. Common reagents used in these reactions include benzyl bromide, ethyl iodide, and thiadiazole derivatives. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The benzyl, ethoxy, and thiadiazole groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or esters.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: It may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and pharmacological studies.
Medicine: The compound’s unique structure could be explored for therapeutic applications, including as a potential treatment for various diseases.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mecanismo De Acción
The mechanism of action of 1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Similar structure with a methoxy group instead of an ethoxy group.
1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-2-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Similar structure with an ethyl group instead of a methyl group on the thiadiazole ring.
Uniqueness
1-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its unique structure allows for diverse interactions and applications, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C29H23N3O5S |
|---|---|
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
1-(3-ethoxy-4-phenylmethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H23N3O5S/c1-3-35-23-15-19(13-14-22(23)36-16-18-9-5-4-6-10-18)25-24-26(33)20-11-7-8-12-21(20)37-27(24)28(34)32(25)29-31-30-17(2)38-29/h4-15,25H,3,16H2,1-2H3 |
Clave InChI |
SSGXAUZTVDVMEC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=CC=CC=C5C3=O)OCC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B11587838.png)
![(5Z)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11587842.png)
![N-[3-(furan-2-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B11587854.png)

![(5Z)-5-(4-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11587880.png)
![ethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11587883.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11587888.png)
![2-{3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B11587890.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11587904.png)
![3-amino-6-(3,4-dimethoxyphenyl)-N-(3-fluoro-4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11587909.png)
![(5Z)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11587914.png)
![methyl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate](/img/structure/B11587922.png)
![ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B11587925.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(3,5-dinitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11587933.png)
